N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazinyl]-2-oxoacetamide
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Overview
Description
N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazinyl]-2-oxoacetamide: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexyl group, a methylbenzoyl group, and a hydrazinyl-oxoacetamide moiety. Its molecular formula is C16H22N2O2, and it has a molecular weight of 274.36 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazinyl]-2-oxoacetamide typically involves the reaction of cyclohexylamine with 2-methylbenzoyl chloride to form an intermediate, which is then reacted with hydrazine hydrate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazinyl]-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazinyl]-2-oxoacetamide is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its hydrazinyl group can form covalent bonds with specific amino acid residues, making it useful for labeling and tracking proteins .
Medicine: Its structure allows for the modification of its pharmacokinetic and pharmacodynamic properties, making it a promising lead compound for the development of new therapeutics .
Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazinyl]-2-oxoacetamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, making the compound useful for studying biological mechanisms and developing new drugs .
Comparison with Similar Compounds
- 2-Methyl-N-(2-((2-methylbenzoyl)amino)cyclohexyl)benzamide
- N-Cyclohexyl-2-((2-methoxybenzylidene)hydrazino)(oxo)acetyl)amino)benzamide
- N-Cyclohexyl-2-((2,5-dimethoxybenzylidene)hydrazino)(oxo)ac)amino)benzamide
Comparison: Compared to these similar compounds, N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazinyl]-2-oxoacetamide stands out due to its unique combination of functional groups. The presence of the cyclohexyl and methylbenzoyl groups provides distinct steric and electronic properties, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazinyl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-11-7-5-6-10-13(11)14(20)18-19-16(22)15(21)17-12-8-3-2-4-9-12/h5-7,10,12H,2-4,8-9H2,1H3,(H,17,21)(H,18,20)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDYXYBDADFFBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)C(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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